molecular formula C14H7Cl2NO2 B15250250 9,10-Anthracenedione, 5-amino-1,4-dichloro- CAS No. 3223-94-7

9,10-Anthracenedione, 5-amino-1,4-dichloro-

Cat. No.: B15250250
CAS No.: 3223-94-7
M. Wt: 292.1 g/mol
InChI Key: CNSNLRXGBRBCAU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 5-amino-1,4-dichloro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino and chloro substituents on the anthracenedione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 5-amino-1,4-dichloro- typically involves the chlorination of 9,10-anthracenedione followed by amination. One common method involves the reaction of 9,10-anthracenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chloro groups at the 1 and 4 positions. The resulting 1,4-dichloro-9,10-anthracenedione is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 5-amino-1,4-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: The chloro groups can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thiols or alkylamines under basic conditions.

Major Products Formed

Scientific Research Applications

9,10-Anthracenedione, 5-amino-1,4-dichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-dichloro- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracenedione core. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione
  • 1,4-Dichloro-9,10-anthracenedione
  • 5-Amino-9,10-anthracenedione

Uniqueness

9,10-Anthracenedione, 5-amino-1,4-dichloro- is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

CAS No.

3223-94-7

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

5-amino-1,4-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5H,17H2

InChI Key

CNSNLRXGBRBCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl

Origin of Product

United States

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